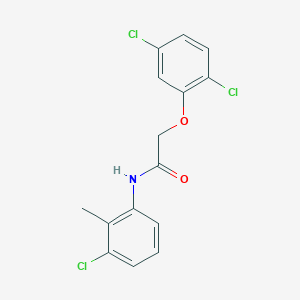

![molecular formula C18H21N3O2 B5571741 3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine derivatives involves complex reactions, aiming to explore their herbicidal activities among other potential applications. One study highlights the synthesis of novel pyridazine derivatives with significant herbicidal activities, emphasizing the importance of substituted phenoxy groups and electron-withdrawing groups for enhanced activity (Xu et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including density functional theory (DFT) calculations and Hirshfeld surface studies, provides detailed insights into the electronic and spatial configuration of pyridazine analogs. A study focusing on a closely related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, revealed intricate details about its crystal structure and intermolecular interactions, highlighting the compound's potential in medicinal chemistry (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of pyridazine derivatives are explored through various synthetic pathways and reactions with different nucleophiles. The versatility in reactions enables the synthesis of a wide range of compounds with potential biological activities, as demonstrated in the synthesis of different imidazo[1,2-b]pyridazine derivatives with varying functionalities (Oishi et al., 1989).

Physical Properties Analysis

Physical properties, such as crystal structure and intermolecular interactions, are crucial for understanding the behavior of pyridazine derivatives in different environments. Detailed crystallographic studies provide insights into the molecular packing and interaction energies, contributing to the understanding of the compound's stability and reactivity (Filali et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity patterns, electron distribution, and interaction capabilities, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies involving DFT calculations and docking studies on related pyridazine derivatives have shed light on their antioxidant activities and potential as pharmacological agents (Sallam et al., 2021).

Applications De Recherche Scientifique

Herbicidal Activity

One significant application of pyridazine derivatives, closely related to the queried compound, involves their herbicidal properties. A study detailed the synthesis of novel pyridazine derivatives that exhibited excellent herbicidal activities at very low doses. These compounds, including variations with phenoxy and benzyloxy substituents, have been tested against Spirodela polyrrhiza and in greenhouse conditions, showing promise as effective herbicides (Han Xu et al., 2012).

Antiviral Properties

Another study on a closely related compound, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, demonstrated potent antiviral activity against rhinoviruses at non-cytotoxic concentrations. This compound varied in effectiveness across different rhinovirus serotypes, indicating a selective mechanism of action that could be beneficial for developing targeted antiviral therapies (K. Andries et al., 2005).

Synthesis and Structural Characterization

Research also extends into the synthesis and structural analysis of pyridazine derivatives for potential biological applications. Studies have synthesized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine, characterized by single-crystal X-ray diffraction, NMR, IR, and mass spectral studies. These compounds, including triazole pyridazine derivatives, are analyzed for their electronic structures through density functional theory (DFT) calculations, providing insights into their potential biological activities (Hamdi Hamid Sallam et al., 2021).

Water Oxidation Catalysts

Pyridazine derivatives have also been explored as catalysts for water oxidation, a critical reaction for artificial photosynthesis and solar energy conversion. Research involving the synthesis of dinuclear complexes with pyridazine ligands has shown these compounds to facilitate oxygen evolution from water under certain conditions, showcasing their potential in renewable energy technologies (R. Zong et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

(2-methylpiperidin-1-yl)-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-6-11-17(20-19-13)23-16-9-7-15(8-10-16)18(22)21-12-4-3-5-14(21)2/h6-11,14H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZGGDPYOUEHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

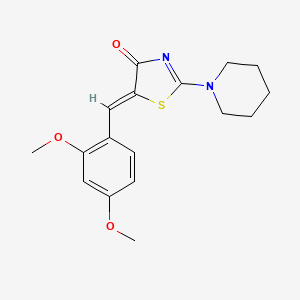

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![N-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571707.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

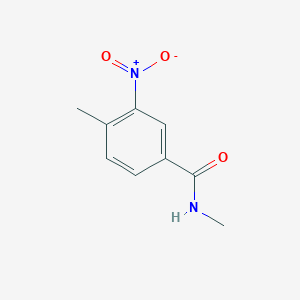

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)